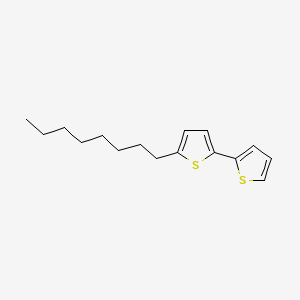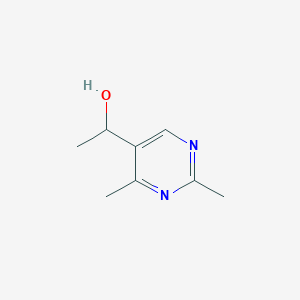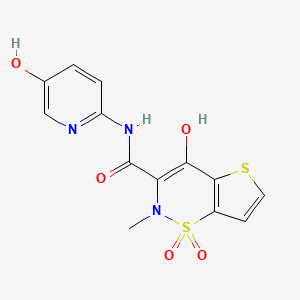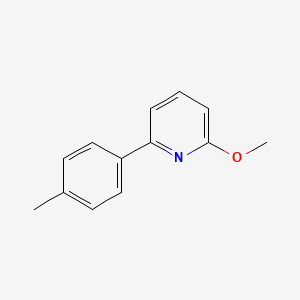
1-(2-Methoxyethyl)-1,4-diazepan-2-one
Overview
Description
Compounds similar to “1-(2-Methoxyethyl)-1,4-diazepan-2-one” often belong to a class of organic compounds known as ethers. Ethers are compounds containing an oxygen atom bonded to two alkyl or aryl groups . They are commonly used as solvents in laboratories and industries .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data on “1-(2-Methoxyethyl)-1,4-diazepan-2-one”, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving ethers generally include cleavage of the C-O bond, reactions with acids, and reactions with bases . The exact reactions “1-(2-Methoxyethyl)-1,4-diazepan-2-one” undergoes would depend on its specific structure and the conditions under which it’s reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals . These properties can be determined experimentally or predicted using computational methods.Scientific Research Applications
Chiral Synthesis and Receptor Ligands
1,4-diazepanes, like 1-(2-Methoxyethyl)-1,4-diazepan-2-one, have been synthesized from amino acids and studied as σ1 receptor ligands. They show potential in enhancing cognition and have a clean receptor profile (Fanter et al., 2017).
Synthetic Potential in Piperazines and Diazocanes Synthesis
The synthetic potential of related compounds in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes has been explored, providing high chemo- and regioselectivity (Mittersteiner et al., 2019).
Ugi Multicomponent Reaction
1-(2-Methoxyethyl)-1,4-diazepan-2-one derivatives have been synthesized using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to diverse diazepane systems (Banfi et al., 2007).
Microwave Assisted Synthesis
Microwave-assisted synthesis methods have been developed for 1,4-diazepane derivatives, including 1-(2-Methoxyethyl)-1,4-diazepan-2-one, offering efficient access to these compounds (Wlodarczyk et al., 2007).
Crystal Structures and Docking Studies
Studies on crystal structures and docking of 1,4-diazepine derivatives have revealed their potential in drug development due to their biological and medicinal properties (Velusamy et al., 2015).
Role as LFA-1 Antagonists
1,4-Diazepane-2-ones, structurally similar to 1-(2-Methoxyethyl)-1,4-diazepan-2-one, have been evaluated as novel LFA-1 antagonists, showing potential in therapeutic applications (Wattanasin et al., 2003).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of pharmaceuticals, this often involves binding to specific proteins or other biomolecules . Without more information, it’s difficult to speculate on the mechanism of action of “1-(2-Methoxyethyl)-1,4-diazepan-2-one”.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-5-10-4-2-3-9-7-8(10)11/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNQFWDKUBSTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1,4-diazepan-2-one | |
CAS RN |
1513297-05-6 | |
| Record name | 1-(2-methoxyethyl)-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)




![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

